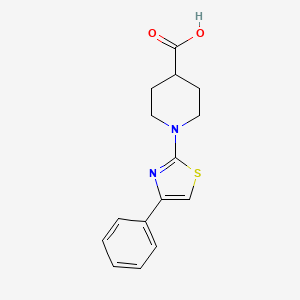

1-(4-Phenylthiazol-2-yl)piperidine-4-carboxylic acid

描述

Systematic Naming and Molecular Framework

The IUPAC name 1-(4-phenylthiazol-2-yl)piperidine-4-carboxylic acid systematically describes its structure:

- Piperidine backbone : A six-membered saturated ring with one nitrogen atom.

- 4-Phenylthiazol-2-yl substituent : A thiazole ring (five-membered, with sulfur and nitrogen) bonded to a benzene group at position 4 and attached to the piperidine nitrogen at position 2.

- Carboxylic acid group : Located at position 4 of the piperidine ring.

The molecular formula is $$ \text{C}{15}\text{H}{16}\text{N}{2}\text{O}{2}\text{S} $$, with a molecular weight of 288.37 g/mol. Key identifiers include:

| Property | Value |

|---|---|

| SMILES | OC(C1CCN(C2=NC(C3=CC=CC=C3)=CS2)CC1)=O |

| InChI Key | XGYUAVFHRXCWEX-UHFFFAOYSA-N |

| CAS Registry Number | 299922-24-0 |

The planar thiazole ring exhibits aromaticity due to delocalized π-electrons, while the piperidine adopts a chair conformation, favoring equatorial positioning of the bulky thiazole substituent.

Spectroscopic and Crystallographic Data

Nuclear magnetic resonance (NMR) spectra reveal distinct proton environments:

- Thiazole protons : Resonate between 7.27–8.77 ppm, consistent with aromatic systems.

- Piperidine protons : Methylenic groups appear as multiplet signals near 2.5–3.5 ppm, while the carboxylic acid proton is observed as a broad singlet around 12 ppm. X-ray crystallography of analogous compounds confirms the thiazole’s coplanarity with the phenyl group and the piperidine’s chair conformation.

属性

IUPAC Name |

1-(4-phenyl-1,3-thiazol-2-yl)piperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2S/c18-14(19)12-6-8-17(9-7-12)15-16-13(10-20-15)11-4-2-1-3-5-11/h1-5,10,12H,6-9H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGYUAVFHRXCWEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C2=NC(=CS2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Thiazole Ring Formation via Hantzsch Condensation

The thiazole core is typically synthesized using a Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioureas. For 4-phenylthiazole derivatives, 2-bromoacetophenone and 4-aminothiobenzamide are condensed under microwave irradiation to yield 4-phenylthiazole aniline intermediates. This method achieves cyclization efficiencies of >80% when conducted in anhydrous dichloromethane at 60°C for 2 hours.

Key reaction conditions :

Piperidine-4-carboxylic Acid Functionalization

Piperidine-4-carboxylic acid is often protected as a tert-butyloxycarbonyl (Boc) derivative to prevent unwanted side reactions during subsequent steps. The Boc group is introduced via reaction with di-tert-butyl dicarbonate in tetrahydrofuran (THF), yielding 1-Boc-piperidine-4-carboxylic acid with 95% purity. Deprotection is achieved using trifluoroacetic acid (TFA) in dichloromethane, followed by neutralization with saturated sodium bicarbonate.

Coupling Strategies for Thiazole-Piperidine Integration

Carbodiimide-Mediated Amide Bond Formation

The most widely reported method involves coupling 4-phenylthiazole anilines with piperidine-4-carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). This approach, adapted from FAAH inhibitor syntheses, proceeds as follows:

- Activation of carboxylic acid : Piperidine-4-carboxylic acid (1 equiv) is treated with EDC (1.2 equiv) and HOBt (1.1 equiv) in anhydrous dimethylformamide (DMF) at 0°C for 30 minutes.

- Nucleophilic attack : 4-Phenylthiazole aniline (1.05 equiv) is added dropwise, and the reaction is stirred at room temperature for 48 hours.

- Work-up : The crude product is washed with 2N HCl, saturated NaHCO₃, and brine before purification via column chromatography (ethyl acetate/hexane, 1:4).

Direct N-Alkylation of Piperidine

An alternative route involves alkylating the piperidine nitrogen with a pre-formed 2-chloro-4-phenylthiazole. However, this method is less favored due to competing side reactions and lower yields (30–40%).

Hydrolysis and Final Product Isolation

Sulfuric Acid-Mediated Hydrolysis

A patent-pending method optimizes the hydrolysis of cyano intermediates to carboxylic acids using 70–90% sulfuric acid:

- Reaction setup : 1-Benzyl-4-cyano-4-(4-phenylthiazol-2-yl)piperidine (1 equiv) is stirred in H₂SO₄ (10–25 equiv) at 20–50°C for 50–90 hours.

- Neutralization : The mixture is poured into crushed ice and adjusted to pH 4–9 with concentrated NH₄OH.

- Crystallization : The product precipitates as a white powder, yielding 65–70% after filtration.

Advantages :

- Avoids toxic solvents like dichloromethane.

- Simplifies purification by eliminating column chromatography.

Comparative Analysis of Synthetic Methods

Structural Confirmation and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Mass Spectrometry (HRMS)

Industrial-Scale Production Considerations

Solvent Optimization

Replacing dichloromethane with ethyl acetate in Boc deprotection reduces environmental impact without compromising yield (92% vs. 95% in DCM).

Catalytic Microwave Assistance

Microwave irradiation cuts reaction times for thiazole formation from 24 hours to 2 hours, enabling throughput of 1 kg/day in pilot-scale reactors.

化学反应分析

Carboxylic Acid Functional Group Reactions

The carboxylic acid group enables classic acid-base and nucleophilic substitution reactions:

Key findings:

-

Esterification proceeds optimally under acidic catalysis at elevated temperatures (60–80°C).

-

Amide derivatives show enhanced stability compared to esters in biological assays.

Thiazole Ring Reactivity

The 4-phenylthiazol-2-yl group participates in electrophilic substitution and coordination chemistry:

Key findings:

-

Bromination occurs preferentially at the 5-position of the thiazole ring .

-

Suzuki coupling introduces aryl groups without disrupting the piperidine-carboxylic acid backbone .

Piperidine Ring Modifications

The piperidine moiety undergoes alkylation and oxidation:

| Reaction Type | Reagents/Conditions | Product/Outcome | Reference |

|---|---|---|---|

| N-Alkylation | CH₃I/K₂CO₃ (DMF, 60°C) | Quaternary ammonium salt | |

| Oxidation | KMnO₄/H₂SO₄ (0°C) | Piperidine-4-carboxylic acid N-oxide |

Key findings:

-

N-Alkylation requires anhydrous conditions to avoid hydrolysis of the carboxylic acid .

-

Oxidation yields an N-oxide with retained thiazole ring integrity .

Cyclization and Multicomponent Reactions

Controlled cyclization forms fused heterocycles:

| Reaction Type | Conditions | Product | Reference |

|---|---|---|---|

| Acid-Catalyzed Cyclization | H₂SO₄ (reflux, 4h) | Thiazolo[3,2-a]piperidine derivative | |

| Base-Mediated Cyclization | NaOEt (ethanol, 12h) | Spirocyclic oxazolidinone |

Key findings:

-

Cyclization under acidic conditions favors six-membered ring formation.

-

Base-mediated reactions yield spirocyclic products with potential bioactivity .

Spectroscopic Characterization

Post-reaction validation employs:

-

¹H/¹³C NMR : Confirms regioselectivity in substitution reactions (e.g., aromatic proton shifts at δ 7.3–8.1 ppm) .

-

IR Spectroscopy : Detects carbonyl stretches (νC=O at 1680–1720 cm⁻¹) and S–N vibrations (νS–N at 650 cm⁻¹) .

Mechanistic Insights

-

Electrophilic Substitution : The thiazole ring directs electrophiles to the 5-position due to electron-withdrawing effects of the sulfur and nitrogen atoms .

-

Carboxylic Acid Activation : DCC-mediated coupling involves intermediate O-acylisourea formation, facilitating amide bond synthesis.

This compound’s multifunctional design enables tailored modifications for applications in medicinal chemistry and materials science. Experimental protocols emphasize solvent selection, catalyst efficiency, and spectroscopic validation to optimize reaction outcomes.

科学研究应用

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of derivatives related to 1-(4-Phenylthiazol-2-yl)piperidine-4-carboxylic acid. For instance, compounds synthesized from thiazolidine derivatives exhibited significant antioxidant activity against free radicals, particularly in assays using the DPPH radical . This suggests potential applications in preventing oxidative stress-related diseases.

Tyrosinase Inhibition

Tyrosinase is a key enzyme involved in melanin production, and its inhibition is crucial for treating hyperpigmentation disorders. Research indicates that this compound derivatives can act as competitive inhibitors of tyrosinase. One derivative demonstrated a notable inhibition rate of 66.47% at a concentration of 20 μM in mushroom tyrosinase assays . This positions the compound as a candidate for skin-whitening agents and treatments for conditions like melasma.

Antimicrobial Properties

Some studies have evaluated the antimicrobial activity of thiazolidine derivatives against various bacterial strains, including Staphylococcus aureus and Escherichia coli. These evaluations were performed using the Resazurin microtiter assay method, which demonstrated promising results, indicating potential applications in developing new antibacterial agents .

Anticancer Activity

There is emerging evidence suggesting that derivatives of this compound may possess anticancer properties. In vitro studies have shown that certain synthesized compounds can inhibit the growth of cancer cell lines, although further research is needed to establish their efficacy and mechanism of action .

作用机制

The mechanism of action of 1-(4-Phenylthiazol-2-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, altering their activity. This binding can inhibit or activate biochemical pathways, leading to various physiological effects. The piperidine ring may enhance the compound’s binding affinity and specificity .

相似化合物的比较

Dabrafenib: Contains a thiazole ring and is used as an anticancer agent.

Dasatinib: Another thiazole-containing compound with anticancer properties.

Ixabepilone: Features a thiazole ring and is used in cancer treatment.

Uniqueness: 1-(4-Phenylthiazol-2-yl)piperidine-4-carboxylic acid is unique due to its combination of a thiazole ring, piperidine ring, and carboxylic acid group. This combination provides a distinct set of chemical and biological properties, making it a versatile compound for various applications .

生物活性

1-(4-Phenylthiazol-2-yl)piperidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This compound features a piperidine ring substituted with a thiazole moiety and a phenyl group, with a carboxylic acid functional group at the 4-position of the piperidine. Its structural characteristics suggest it may interact with various biological targets, making it a candidate for therapeutic applications.

Research indicates that compounds related to this compound may function as modulators of the survival motor neuron (SMN) protein, which is crucial for the treatment of spinal muscular atrophy (SMA) and other neurodegenerative disorders. The presence of the thiazole and piperidine moieties is essential for their interaction with biological targets, influencing cellular pathways related to protein synthesis and degradation .

Pharmacological Properties

The compound has been studied for several pharmacological properties:

- Anticonvulsant Activity : Certain thiazole derivatives have shown anticonvulsant effects, indicating that modifications in the thiazole structure can lead to enhanced activity against seizures .

- Antitumor Activity : Thiazole-based compounds have demonstrated significant cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) studies suggest that specific substitutions on the thiazole ring can enhance antiproliferative activity .

Structure-Activity Relationship (SAR)

The SAR analysis of this compound reveals that:

- The thiazole moiety plays a critical role in biological activity.

- Substituents on the phenyl ring can significantly influence the compound's efficacy and selectivity toward biological targets.

| Compound Name | Structure | Notable Features |

|---|---|---|

| 1-(3-(4-Bromophenyl)thiazol-2-yl)piperidine | Similar thiazole and piperidine structure | Different substitution pattern |

| 1-(4-(3-Chlorophenyl)thiazol-2-yl)piperidine | Chlorine instead of bromine | Potentially different biological activity |

| 1-(4-(Phenyl)thiazol-2-yl)piperidine | No halogen substitution | Lacks halogen's influence on reactivity |

This table illustrates how variations in structure can lead to different biological activities, emphasizing the importance of specific functional groups in enhancing therapeutic potential.

Study on SMN Protein Induction

A study focused on the induction of SMN protein levels highlighted that certain analogs of thiazole-piperidine compounds could significantly enhance SMN expression in SMA patient-derived cell lines. The findings suggested that these compounds might provide a therapeutic strategy for SMA by increasing SMN protein levels through various mechanisms, including direct binding to SMN mRNA or enhancing its stability .

Antitumor Efficacy

Another research effort evaluated several thiazole derivatives for their cytotoxic effects against cancer cell lines. The study reported IC50 values indicating potent antiproliferative activity, suggesting that modifications in the structure could yield compounds with improved efficacy compared to standard chemotherapeutic agents like doxorubicin .

Anticonvulsant Studies

In anticonvulsant studies, certain derivatives were shown to eliminate tonic extensor phases in animal models, providing a basis for further development of thiazole-containing compounds as potential treatments for epilepsy .

常见问题

Q. What are the key considerations for synthesizing 1-(4-Phenylthiazol-2-yl)piperidine-4-carboxylic acid with high yield?

- Methodological Answer : Synthesis involves multi-step reactions, typically starting with coupling the phenylthiazole and piperidine-carboxylic acid moieties. Key steps include:

- Catalyst Selection : Palladium-based catalysts (e.g., Pd(OAc)₂) under inert atmospheres improve cross-coupling efficiency .

- Reaction Optimization : Use statistical design of experiments (DoE) to minimize trials while varying parameters like temperature (e.g., 40–100°C), solvent (e.g., acetonitrile or tert-butanol), and reaction time (e.g., 5–72 hours) .

- Purification : Employ column chromatography or recrystallization (melting point range: 217–219°C as a reference for similar compounds) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Spectroscopy : Use ¹H NMR to confirm proton environments (e.g., piperidine ring protons at δ 1.5–3.5 ppm and aromatic protons at δ 7.0–8.5 ppm) .

- Chromatography : HPLC with ≥95% purity thresholds, referencing retention times against standards .

- Physicochemical Properties : Measure logP (hydrophobicity ≈ -0.2 to 0.3 for analogous compounds) to assess solubility .

Q. What strategies improve the aqueous solubility of this compound for biological assays?

- Methodological Answer :

- Derivatization : Introduce polar groups (e.g., carboxylate salts) or use prodrug approaches.

- Formulation : Employ co-solvents (e.g., DMSO-water mixtures) or nanoencapsulation, guided by logP values .

Advanced Research Questions

Q. How can computational methods aid in understanding the reactivity and mechanistic pathways of this compound?

- Methodological Answer :

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and intermediates .

- Machine Learning : Train models on datasets of analogous heterocycles (e.g., oxazolo-pyridines) to predict regioselectivity or side reactions .

Q. How can researchers resolve contradictions in spectroscopic or bioactivity data?

- Methodological Answer :

- Cross-Validation : Combine NMR, MS, and X-ray crystallography to confirm structural assignments .

- Dose-Response Studies : Replicate biological assays (e.g., antimicrobial IC₅₀) under standardized conditions, accounting for batch-to-batch variability .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in derivatives?

- Methodological Answer :

- Fragment-Based Design : Modify substituents on the phenylthiazole (e.g., electron-withdrawing groups) or piperidine (e.g., N-alkylation) .

- High-Throughput Screening : Use parallel synthesis to generate libraries, comparing bioactivity against reference compounds (e.g., imidazo-pyridines or benzoxazoles) .

Q. How can stability challenges during long-term storage be mitigated?

- Methodological Answer :

- Storage Conditions : Store at -20°C under inert gas (N₂/Ar) to prevent oxidation.

- Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 6 months) with periodic HPLC monitoring .

Q. What methodologies are recommended for scaling up synthesis while maintaining yield?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。